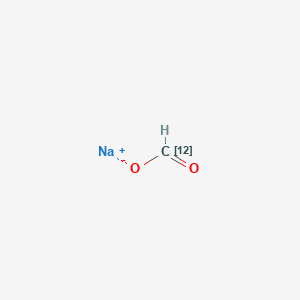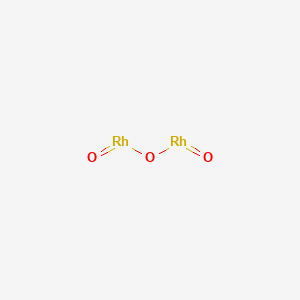
L-Lysine-15N2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine-15N2 (hydrochloride) is a stable isotope-labeled amino acid. It is a derivative of L-lysine, an essential amino acid for humans, with two nitrogen atoms replaced by the isotope nitrogen-15. This compound is often used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .
準備方法
Synthetic Routes and Reaction Conditions
L-Lysine-15N2 (hydrochloride) is synthesized through a multi-step chemical process. The synthesis begins with the incorporation of nitrogen-15 into the precursor molecules. This is followed by a series of reactions to form the L-lysine backbone. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of L-Lysine-15N2 (hydrochloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate nitrogen-15 into their metabolic pathways, resulting in the production of L-lysine with the desired isotopic labeling. The product is then purified and converted into its hydrochloride form .
化学反応の分析
Types of Reactions
L-Lysine-15N2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of keto acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of amino alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as the conversion of the amino group to a different functional group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-Lysine-15N2 (hydrochloride) can produce keto acids, while reduction can yield amino alcohols .
科学的研究の応用
L-Lysine-15N2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of lysine in various biochemical pathways.
Biology: It is used in protein labeling and quantification studies, particularly in mass spectrometry-based proteomics.
Medicine: It is used in studies related to amino acid metabolism and its role in various diseases, including diabetes and osteoporosis.
Industry: It is used in the production of labeled peptides and proteins for research and diagnostic purposes .
作用機序
The mechanism of action of L-Lysine-15N2 (hydrochloride) is similar to that of natural L-lysine. It is incorporated into proteins during translation, allowing researchers to track and quantify protein synthesis and degradation. The isotopic labeling with nitrogen-15 does not alter the biological activity of lysine but provides a means to distinguish it from the naturally occurring isotope .
類似化合物との比較
L-Lysine-15N2 (hydrochloride) is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:
L-Lysine-13C6,15N2 (hydrochloride): This compound is labeled with both carbon-13 and nitrogen-15, providing additional isotopic markers for more complex studies.
L-Lysine-2HCl: This compound is labeled with deuterium, another stable isotope, and is used in similar applications but with different isotopic properties .
These compounds are used in various research applications, but the choice of isotopic labeling depends on the specific requirements of the study.
特性
CAS番号 |
204451-51-4 |
|---|---|
分子式 |
C6H15ClN2O2 |
分子量 |
184.63 g/mol |
IUPAC名 |
(2S)-2,6-bis(15N)(azanyl)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i7+1,8+1; |
InChIキー |
BVHLGVCQOALMSV-XVXIHWTMSA-N |
異性体SMILES |
C(CC[15NH2])C[C@@H](C(=O)O)[15NH2].Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)


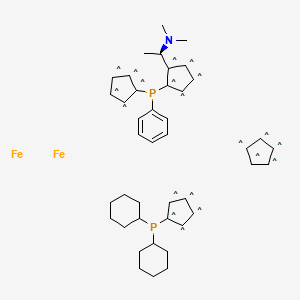

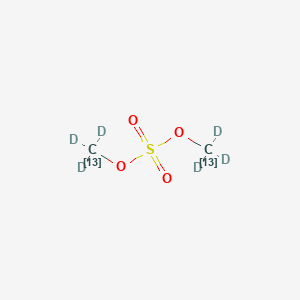
![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)


![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)
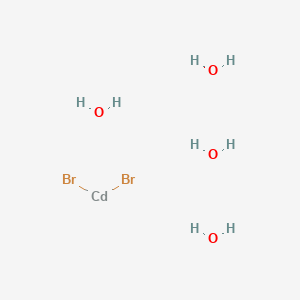
![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)
